![molecular formula C21H14O8 B116803 3'-O-Demethylpreussomerin I CAS No. 158204-29-6](/img/structure/B116803.png)
3'-O-Demethylpreussomerin I
Overview
Description
Scientific Research Applications
Antimycobacterial Activity
3’-O-Demethylpreussomerin I: has been identified as having moderate antimycobacterial activity . This compound could be a potential candidate for developing new treatments against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). Given the rising concern over TB drug resistance, this application is particularly relevant.
Potential in Cancer Chemotherapy
Some spirobisnaphthalenes have been identified as novel inhibitors of enzymes like ras-farnesyltransferase, DNA gyrase, and topoisomerase II, which are targets in cancer chemotherapy . 3’-O-Demethylpreussomerin I , being a spirobisnaphthalene, may hold promise in this area as well.
Nanoparticle Synthesis
The compound’s ability to interact with nanomaterials to enhance antimycobacterial activity opens up possibilities for its use in synthesizing mycogenic nanoparticles . These nanoparticles could have various applications, including targeted drug delivery systems.
Mechanism of Action
Safety and Hazards
Future Directions
There is a lack of specific information on the future directions of research or applications for 3’-O-Demethylpreussomerin I .
Relevant Papers One relevant paper is “Evaluation of antimycobacterial, antiplasmodial and cytotoxic activities of preussomerins isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050” which discusses the antimycobacterial, antiplasmodial, and cytotoxic activities of preussomerins, including 3’-O-Demethylpreussomerin I .
properties
IUPAC Name |
(13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18?,19?,20?,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGIJVUQQFDOAD-IBDSJRNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935876 | |
Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-Demethylpreussomerin I | |
CAS RN |
158204-29-6 | |
Record name | Preussomerin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.